molecular formula C22H20F3NO5 B1456449 Flometoquin CAS No. 875775-74-9

Flometoquin

Cat. No.: B1456449
CAS No.: 875775-74-9
M. Wt: 435.4 g/mol
InChI Key: FMPFURNXXAKYNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Flometoquin (IUPAC name: 2-ethyl-3,7-dimethyl-6-[4-(trifluoromethoxy)phenoxy]quinolin-4-yl methyl carbonate) is a novel quinoline-class insecticide and acaricide co-developed by Meiji Seika Pharma and Nippon Kayaku. It was first reported in 2004, granted ISO approval in 2011, and registered in Japan in 2018 .

Mechanism of Action

Target of Action

Flometoquin, also known as this compound [ISO], is primarily targeted at the mitochondrial complex III . This complex plays a crucial role in the electron transport chain, a series of protein complexes that transfer electrons through a membrane within mitochondria to drive the synthesis of adenosine triphosphate (ATP), an essential energy source for many chemical reactions in the cell .

Mode of Action

This compound interacts with its target, the mitochondrial complex III, by inhibiting the electron transport at the Qi site . This inhibition disrupts the normal function of the electron transport chain, leading to a decrease in ATP production . As a result, the energy-dependent processes in the cell are affected, leading to the death of the organism .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the electron transport chain in the mitochondria . By inhibiting the mitochondrial complex III, this compound disrupts the normal flow of electrons through this chain . This disruption leads to a decrease in the proton gradient across the mitochondrial membrane, which in turn affects the synthesis of ATP . The downstream effects include a decrease in energy availability for various cellular processes, leading to cell death .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of energy production within the cell . By inhibiting the mitochondrial complex III, this compound causes a decrease in ATP synthesis . This lack of ATP disrupts energy-dependent cellular processes, leading to cell death .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s worth noting that this compound has been developed in Japan for control of mainly small sucking insects , suggesting that it may be particularly effective in environments where these pests are prevalent.

Biochemical Analysis

Biochemical Properties

Flometoquin plays a significant role in biochemical reactions by interacting with various enzymes and proteins. It primarily targets the mitochondrial complex III electron transport chain, specifically inhibiting the Qi site of the cytochrome bc1 complex . This inhibition disrupts electron transport and respiration, leading to the death of the target insect pests . Additionally, this compound has shown binding affinity to acetylcholinesterase (AChE), suggesting that AChE might play a critical role in its toxic action .

Cellular Effects

This compound exerts its effects on various types of cells and cellular processes. It influences cell function by disrupting mitochondrial electron transport, leading to a decrease in ATP production and subsequent cell death . This disruption affects cell signaling pathways and gene expression, ultimately impairing cellular metabolism. The compound’s impact on acetylcholinesterase activity further affects neurotransmission in target pests .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition. It inhibits the Qi site of the cytochrome bc1 complex in the mitochondrial electron transport chain, blocking electron transfer and energy production . Additionally, this compound’s binding affinity to acetylcholinesterase suggests that it may inhibit this enzyme, further contributing to its insecticidal action . These interactions lead to changes in gene expression and cellular metabolism, ultimately resulting in the death of the target pests.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability, with a hydrolysis half-life of 2.0 days at pH 4 and 11 days at pH 7 . Its photodegradation half-life in water is approximately 0.46 to 0.47 days . Long-term effects on cellular function have been observed, with this compound maintaining its insecticidal activity for up to 14 to 20 days .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively controls target pests without causing significant adverse effects on non-target organisms . At higher doses, this compound can exhibit toxic effects, including acute oral and dermal toxicity in rats . The compound’s acute oral LD50 value in rats ranges from 50 to 300 mg/kg, while its acute dermal LD50 value is 933 mg/kg .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. It primarily targets the mitochondrial electron transport chain, inhibiting the Qi site of the cytochrome bc1 complex . This inhibition disrupts electron transport and energy production, leading to the death of the target pests. Additionally, this compound’s interaction with acetylcholinesterase suggests that it may affect neurotransmission and other metabolic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It exhibits good solubility in organic solvents such as dichloromethane and acetone, facilitating its distribution within the target organisms . The compound’s localization and accumulation within cells are influenced by its interactions with specific transporters and binding proteins .

Subcellular Localization

This compound’s subcellular localization is primarily within the mitochondria, where it exerts its inhibitory effects on the electron transport chain . The compound’s targeting signals and post-translational modifications direct it to the mitochondrial inner membrane, where it binds to the Qi site of the cytochrome bc1 complex . This localization is crucial for its insecticidal activity, as it disrupts energy production and leads to cell death.

Biological Activity

Flometoquin is a novel quinoline insecticide that has garnered attention due to its unique chemical structure and effective biological activity against various insect pests. This article delves into the biological activity of this compound, highlighting its mechanism of action, efficacy against target pests, safety for non-target organisms, and relevant case studies.

This compound is chemically characterized as 2-ethyl-3,7-dimethyl-6-[4-(trifluoromethoxy)phenoxy]quinolin-4-yl methyl carbonate. Its mode of action primarily involves targeting mitochondrial complex III, acting as a Qi inhibitor, which leads to rapid knockdown effects in susceptible insect species . This mechanism differentiates this compound from other conventional insecticides, allowing it to be effective even against pests that have developed resistance to traditional compounds.

Efficacy Against Target Pests

Research has demonstrated that this compound exhibits potent insecticidal activity against several economically significant pests, including:

  • Western Flower Thrips (Frankliniella occidentalis)
  • Whiteflies (Bemisia tabaci)
  • Spider Mites (Tetranychus palmi)

The compound has shown a 5 to 10-fold increase in efficacy compared to earlier derivatives, particularly in field trials where it outperformed many first-generation insecticides .

Table 1: Efficacy of this compound Against Target Pests

Pest SpeciesLC50 (mg/L)Observations
Western Flower Thrips11.79Effective knockdown at low doses
Whiteflies0.79High susceptibility noted
Spider MitesVariesOptimal efficacy observed

Safety Profile for Non-target Organisms

One of the notable advantages of this compound is its safety profile for non-target arthropods. Studies indicate that this compound does not significantly impact beneficial insects, making it suitable for Integrated Pest Management (IPM) strategies . This characteristic is crucial for maintaining ecological balance while effectively controlling pest populations.

Case Study 1: Insecticidal Activity and Resistance Management

A comprehensive study assessed the effectiveness of this compound against resistant populations of B. tabaci. The research highlighted that this compound maintained its efficacy even in populations that exhibited resistance to other insecticides. The LC50 values obtained were significantly lower than those for conventional treatments, suggesting its potential role in resistance management strategies .

Case Study 2: Synergistic Effects with Essential Oils

Another investigation explored the synergistic effects of this compound when combined with lemongrass essential oil. The study found that this combination not only enhanced the insecticidal activity but also reduced the required concentrations of this compound needed for effective pest control. This finding could lead to more sustainable pest management practices by minimizing chemical inputs while maximizing efficacy .

Scientific Research Applications

Chemical Properties and Mechanism of Action

Flometoquin's molecular formula is C22H20F3NO5C_{22}H_{20}F_{3}NO_{5}, characterized by a unique phenoxy-quinoline structure that enhances its biological activity. Its mechanism of action primarily involves the inhibition of acetylcholinesterase (AChE), an enzyme vital for neurotransmitter regulation in insects. This inhibition leads to elevated acetylcholine levels, resulting in paralysis and death of target pests .

Agricultural Applications

This compound has shown significant efficacy as an insecticide, particularly against thrips, whiteflies, and diamondback moths. Its applications include:

  • Control of Thrips : this compound demonstrates rapid insecticidal action against both nymphal and adult stages of thrips, making it suitable for Integrated Pest Management (IPM) strategies .
  • Synergistic Effects : Research indicates that combining this compound with essential oils, such as lemongrass oil, enhances its efficacy. Studies have shown that these combinations lead to higher mortality rates in pests compared to using this compound alone .

Efficacy Against Thrips

A study highlighted this compound's effectiveness against various thrips species. The results indicated that it provides a quick knockdown effect and is safe for non-target arthropods, supporting its use in IPM programs .

Synergistic Interaction with Lemongrass Oil

Research investigating the interaction between this compound and lemongrass essential oil revealed significant synergism. The combination resulted in increased mortality rates of Bemisia tabaci (a polyphagous pest), demonstrating the potential for enhanced pest control strategies through chemical synergy .

Safety and Toxicity Assessments

This compound has undergone extensive safety evaluations. The Food Safety Commission of Japan (FSCJ) conducted a comprehensive risk assessment which included:

  • Toxicological Studies : Major adverse effects observed included suppressed body weight and hepatocellular steatosis in rats. However, no teratogenic or genotoxic effects relevant to human health were detected .
  • Acceptable Daily Intake (ADI) : The FSCJ established an ADI of 0.008mg/kgbw/day0.008\,mg/kg\,bw/day based on a no-observed-adverse-effect level (NOAEL) of 0.8mg/kgbw/day0.8\,mg/kg\,bw/day from developmental toxicity studies .

Comparative Analysis with Other Insecticides

This compound can be compared with other quinoline-based insecticides to highlight its unique properties:

InsecticideActive IngredientTarget PestsMechanism of ActionNotes
This compoundQuinoline derivativeThrips, WhitefliesAChE inhibitionRapid action; safe for non-targets
FlonicamidFlonicamidVarious aphidsChordotonal organ influencerUnique target site
SulfoxaflorSulfoxaflorWhiteflies, AphidsNeonicotinoid-like actionImpairs neurotransmitter functions

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of Flometoquin to ensure high yield and purity in academic settings?

  • Methodological Answer : The synthesis involves sequential steps: (1) diazotization of 4-nitro-2-methylaniline with NaNO₂ under CuCl catalysis, (2) etherification with 4-(trifluoromethoxy)phenol, (3) reduction of nitro groups using Fe powder, (4) cyclization with 2-methyl-3-oxopentanoate, and (5) esterification with methyl chloroformate. Critical factors include stoichiometric ratios (e.g., K₂CO₃ for etherification), reaction time/temperature control (e.g., 80–100°C for cyclization), and purification via column chromatography. Purity should be verified using HPLC (>98%) and structural confirmation via ¹H/¹³C NMR .

Q. How can researchers confirm this compound’s mode of action as a mitochondrial complex III inhibitor in target pests?

  • Methodological Answer : Use in vitro mitochondrial assays to measure electron transport chain (ETC) disruption. Isolate mitochondria from pests like Bemisia tabaci and monitor oxygen consumption rates using polarography. Compare inhibition rates with known Complex III inhibitors (e.g., antimycin A). Additionally, molecular docking studies (e.g., AutoDock Vina) can predict binding affinity to the Qi site of cytochrome bc₁ complex, validated via site-directed mutagenesis of key residues (e.g., His181, Glu272) .

Q. What standardized bioassay protocols are recommended for assessing this compound’s toxicity against resistant pest populations?

  • Methodological Answer : Follow OECD guidelines for insecticide testing. Prepare serial dilutions (e.g., 0.1–50 mg/L) and apply via leaf-dip or topical application. Use LC₅₀/LC₉₀ calculations (Probit analysis) for mortality rates. Include controls (solvent-only) and validate resistance status with PCR-based detection of target-site mutations (e.g., cytochrome b gene). Repeat assays ≥3 times to ensure statistical significance (p < 0.05, ANOVA) .

Advanced Research Questions

Q. How can contradictory data on this compound’s environmental persistence be resolved in field vs. lab studies?

  • Methodological Answer : Conduct controlled field trials with soil/water sampling at intervals (e.g., 0, 7, 14, 21 days) and compare with lab-based photolysis/hydrolysis studies (OECD 316). Use LC-MS/MS for quantification, ensuring detection limits ≤0.01 ppm. Analyze discrepancies using mixed-effects models to account for variables like UV exposure, pH, and microbial activity. Cross-validate with mesocosm experiments to simulate field conditions .

Q. What experimental designs are optimal for evaluating synergistic effects between this compound and botanical oils (e.g., lemongrass essential oil)?

  • Methodological Answer : Use a factorial design with varying ratios (e.g., 1:1 to 1:10 this compound:oil). Assess contact toxicity via residual film assays and measure synergistic ratios (SR = LC₅₀ of this compound alone / LC₅₀ in combination). Validate mechanisms via enzymatic assays (e.g., esterase inhibition by oils enhancing this compound uptake) and molecular dynamics simulations to identify co-binding sites on target proteins .

Q. How can researchers investigate the evolution of cross-resistance to this compound in pests pre-exposed to Qo site inhibitors (e.g., pyraclostrobin)?

  • Methodological Answer : Establish a selection pressure regime by exposing pest populations (e.g., Plutella xylostella) to sublethal doses of pyraclostrobin for 10–15 generations. Compare this compound’s LC₅₀ pre- and post-selection using dose-response assays. Perform RNA-seq to identify upregulated detoxification genes (e.g., CYP450s) and CRISPR-Cas9 knockouts to confirm resistance markers. Include fitness cost analysis (e.g., fecundity, developmental rate) .

Q. What analytical strategies are recommended for detecting this compound metabolites in non-target organisms?

  • Methodological Answer : Use high-resolution mass spectrometry (HRMS) coupled with in vitro microsomal incubations (S9 fractions) to identify Phase I/II metabolites. Apply non-targeted screening via software (e.g., Compound Discoverer) and confirm with synthetic standards. For in vivo studies, administer ¹⁴C-labeled this compound to model organisms (e.g., Daphnia magna) and track metabolite distribution via autoradiography or AMS .

Q. Methodological Frameworks

  • For Contradictory Data : Apply the PICOT framework (Population: pest species; Intervention: this compound; Comparison: lab vs. field; Outcome: degradation rate; Time: 0–21 days) to structure hypothesis-driven studies .
  • For Synergy Studies : Use the FINER criteria (Feasible: lab resources; Interesting: novel combinations; Novel: unexplored mechanisms; Ethical: non-target safety; Relevant: resistance management) to prioritize research questions .

Comparison with Similar Compounds

Key Features:

  • Target Pests: Effective against Thysanoptera (thrips), Acari (mites), Hemiptera (whiteflies, aphids), and small Lepidoptera .
  • Mode of Action (MoA) : Inhibits mitochondrial complex III at the Qi site, disrupting cellular energy production .
  • Advantages: Rapid knockdown, long residual activity (>2 weeks), and low toxicity to non-target organisms (birds, bees) .
  • Physicochemical Properties : White crystalline solid; logP = 5.41; low water solubility (1.20 × 10⁻⁵ g/L at 20°C) .

Comparison with Similar Compounds

Structural Analogs: Quinolone Derivatives

Flometoquin belongs to the quinoline/quinolone chemical family. Key structural analogs include:

Compound Class Primary Use Key Structural Differences
This compound Quinoline Insecticide/Acaricide Phenoxy-quinoline core with trifluoromethoxy and methyl carbonate groups
Oxolinic Acid Quinolone Bactericide Carboxylic acid substitution; targets bacterial DNA gyrase
Tebufloquin Quinoline Fungicide Fluorinated benzene ring; mode of action uncharacterized

Key Insight: While this compound shares a quinoline backbone with Oxolinic Acid and Tebufloquin, its unique substituents (e.g., trifluoromethoxy phenoxy group) confer insecticidal rather than antimicrobial activity .

Functional Analogs: Neonicotinoids

Though structurally distinct, neonicotinoids like thiamethoxam target similar pests (e.g., aphids, whiteflies) but differ in MoA and ecotoxicity:

Parameter This compound Thiamethoxam (Neonicotinoid)
MoA Mitochondrial complex III inhibition Nicotinic acetylcholine receptor agonist
LC50 (Bemisia tabaci) 0.783 mg/L (adults) ~0.1–0.5 mg/L (varies by species)
Ecotoxicity Low bee toxicity; toxic to silkworms High bee toxicity; restricted in EU

Key Insight: this compound’s Qi site inhibition provides a resistance-breaking alternative to neonicotinoids, which face regulatory restrictions due to pollinator risks .

MoA Analogs: Mitochondrial Complex III Inhibitors

This compound shares its target site (complex III Qi) with acaricides like cyenopyrafen and pyridaben, but differs in chemical class and spectrum:

Compound Chemical Class Target Pests Selectivity
This compound Quinoline Insects, mites Broad-spectrum (thrips, whiteflies, mites)
Cyenopyrafen Pyrazole Mites Narrow (mites only)
Pyridaben Pyridazinone Mites, some insects Limited to mites and selective insects

Key Insight: this compound’s quinoline structure enables dual insecticidal and acaricidal activity, unlike pyridaben’s narrower focus .

Research Findings and Data Tables

Efficacy Against Key Pests

Pest Species LC50 (mg/L) LC90 (mg/L) Reference
Bemisia tabaci (adults) 0.783
Aphis craccivora (adults) 2.163 22.752
Plutella xylostella 85% mortality (3 d post-treatment)

Ecotoxicity Profile

Organism Toxicity Level Reference
Honeybees (Apis mellifera) Low (LD50 > 100 μg/bee)
Silkworms (Bombyx mori) High (avoid use near mulberry fields)
Aquatic Crustaceans Moderate (EC50 = 0.01 mg/L)

Properties

IUPAC Name

[2-ethyl-3,7-dimethyl-6-[4-(trifluoromethoxy)phenoxy]quinolin-4-yl] methyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F3NO5/c1-5-17-13(3)20(30-21(27)28-4)16-11-19(12(2)10-18(16)26-17)29-14-6-8-15(9-7-14)31-22(23,24)25/h6-11H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMPFURNXXAKYNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=C2C=C(C(=CC2=N1)C)OC3=CC=C(C=C3)OC(F)(F)F)OC(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F3NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401024253
Record name Flometoquin
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Molecular Weight

435.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

875775-74-9
Record name Flometoquin [ISO]
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Record name Flometoquin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethyl-3,7-dimethyl-6-(4-(trifluoromethoxy)phenoxy)-4-quinolyl methyl carbonate
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Record name FLOMETOQUIN
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Synthesis routes and methods I

Procedure details

Dimethylformamide (980 ml) and 98 g of 2-ethyl-3,7-dimethyl-6-(4-(trifluoromethoxy)phenoxy)quinolin-4(1H)-one were charged into a 2000-ml glass flask equipped with a stirring device, a thermometer, a reflux condenser, and a calcium chloride tube under a nitrogen atmosphere, and the temperature of the contents of the flask was cooled to 15° C. A 55% sodium hydride (18.2 g) was added thereto, and a reaction was allowed to proceed at 15 to 20° C. for one hr. Methyl chloroformate (32.1 g) was added dropwise into the reaction solution, and a reaction was allowed to proceed at room temperature for one hr. The reaction mixture was poured into 5 L of ice-water contained in the a 10-L plastic container, and the mixture was stirred at room temperature for two hr. The precipitated solid was collected by filtration through a suction filter and was washed with water and n-hexane. The solid was dried under the reduced pressure to give 2-ethyl-3,7-dimethyl-6-(4-(trifluoromethoxy)phenoxy)quinolin-4-yl methyl carbonate (103.3 g, yield: 91.4%). The results of 1H-NMR analysis showed that the compound thus obtained was No. 120 described in a brochure of International Publication No. 2006/013896.
Quantity
18.2 g
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32.1 g
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ice water
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5 L
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Synthesis routes and methods II

Procedure details

Dimethylacetamide (694 ml), 35.2 g of sodium t-butoxide, and 131 g of 2-ethyl-3,7-dimethyl-6-(4-(trifluoromethoxy)phenoxy)quinolin-4(1H)-one were added into a 1000-ml glass flask equipped with a stirring device, a thermometer, and a reflux condenser under a nitrogen atmosphere, and the mixture was stirred at room temperature. Methyl chloroformate (34.4 g) was added dropwise thereto, and a reaction was allowed to proceed at room temperature for one hr. The reaction mixture was poured into 1735 ml of water contained in a 5-L plastic container, and the mixture was stirred at room temperature for two hr. The precipitated solid was collected by filtration through a suction filter and was washed with water. The solid was dried under the reduced pressure to give 2-ethyl-3,7-dimethyl-6-(4-(trifluoromethoxy)phenoxy)quinolin-4-yl methyl carbonate (149.5 g, yield: 98.8%). The results of 1H-NMR analysis showed that the compound thus obtained was No. 120 described in a brochure of International Publication No. 2006/013896.
Quantity
694 mL
Type
reactant
Reaction Step One
Quantity
35.2 g
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reactant
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Quantity
131 g
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reactant
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34.4 g
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reactant
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1735 mL
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Synthesis routes and methods III

Procedure details

Toluene (810 ml), 90 ml of dimethyl acetamide, 113.2 g of 2-ethyl-3,7-dimethyl-6-(4-(trifluoromethoxy)phenoxy)quinolin-4(1H)-one, and 4.8 g of tetrabutylammonium bromide were added to a glass vessel equipped with a stirring device, a thermometer, and a reflux condenser and having a volume of 3000 ml, and the mixture was stirred at room temperature. A 48% aqueous sodium hydroxide solution (50 g) was added dropwise thereto at 30 to 35° C., and the mixture was stirred at the same temperature for one hr. After cooling to 10 to 15° C., 34 g of methyl chloroformate was added dropwise, and a reaction was allowed to proceed at the same temperature for one hr. Water was added to the reaction solution. After washing, toluene was removed by evaporation, and the precipitated solid was collected by a suction filter. The solid was dried in vacuo to give 2-ethyl-3,7-dimethyl-6-(4-(trifluoromethoxy)phenoxy)quinolin-4-yl methyl carbonate (128 g, yield 98%). It was confirmed from the results of measurement of 1H-NMR that the compound thus obtained was a compound of No. 120 described in WO2006/013896 (patent document 1).
Quantity
810 mL
Type
reactant
Reaction Step One
Quantity
113.2 g
Type
reactant
Reaction Step One
Quantity
4.8 g
Type
catalyst
Reaction Step One
Quantity
90 mL
Type
solvent
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50 g
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reactant
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34 g
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reactant
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0 (± 1) mol
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Synthesis routes and methods IV

Procedure details

Methylene chloride (1000 ml), 160 ml of dimethyl acetamide, 113.2 g of 2-ethyl-3,7-dimethyl-6-(4-(trifluoromethoxy)phenoxy)quinolin-4(1H)-one, and 4.8 g of tetrabutylammonium bromide were added to a glass vessel equipped with a stirring device, a thermometer, and a reflux condenser and having a volume of 3000 ml, and the mixture was stirred at room temperature. A 48% aqueous sodium hydroxide solution (50 g) was added dropwise at 25 to 30° C., and the mixture was stirred at the same temperature for one hr. After cooling to 10 to 15° C., 34 g of methyl chloroformate was added dropwise, and a reaction was allowed to proceed at the same temperature for one hr. Water was added to the reaction solution for washing. Methylene chloride was removed by evaporation, 990 ml of methanol was added to the residue, and the mixture was heated to dissolve the residue in methanol. Water (660 ml) was added dropwise thereto to precipitate crystals, and the precipitated solid was collected by a suction filter. The solid was dried in vacuo to give 2-ethyl-3,7-dimethyl-6-(4-(trifluoromethoxy)phenoxy)quinolin-4-yl methyl carbonate (124.4 g, yield 95.2%). It was confirmed from the results of measurement of 1H-NMR that the compound thus obtained was a compound of No. 120 described in WO2006/013896 (patent document 1).
Quantity
1000 mL
Type
reactant
Reaction Step One
Quantity
113.2 g
Type
reactant
Reaction Step One
Quantity
4.8 g
Type
catalyst
Reaction Step One
Quantity
160 mL
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solvent
Reaction Step One
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50 g
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reactant
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34 g
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reactant
Reaction Step Three
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Quantity
0 (± 1) mol
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Reaction Step Four

Retrosynthesis Analysis

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Flometoquin

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